molecular formula C8H19NO2 B1427015 (2,2-Dimethoxyethyl)(2-methylpropyl)amine CAS No. 1179210-15-1

(2,2-Dimethoxyethyl)(2-methylpropyl)amine

Cat. No.: B1427015
CAS No.: 1179210-15-1
M. Wt: 161.24 g/mol
InChI Key: UJPXEIBEGRZNJU-UHFFFAOYSA-N
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Description

(2,2-Dimethoxyethyl)(2-methylpropyl)amine is an organic compound with the molecular formula C8H19NO2 and a molecular weight of 161.24 g/mol . This compound is characterized by the presence of a dimethoxyethyl group and a methylpropyl group attached to an amine functional group. It is primarily used in research settings and has various applications in chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethoxyethyl)(2-methylpropyl)amine typically involves the reaction of 2,2-dimethoxyethanol with 2-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the efficient production of the compound with minimal impurities. The industrial methods are designed to be cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethoxyethyl)(2-methylpropyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines. Substitution reactions can result in the formation of halogenated derivatives .

Scientific Research Applications

(2,2-Dimethoxyethyl)(2-methylpropyl)amine has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2,2-Dimethoxyethyl)(2-methylpropyl)amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The dimethoxyethyl and methylpropyl groups contribute to the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    (2,2-Dimethoxyethyl)(2-methylpropyl)amine: C8H19NO2

    (2,2-Dimethoxyethyl)(2-ethylpropyl)amine: C9H21NO2

    (2,2-Dimethoxyethyl)(2-methylbutyl)amine: C9H21NO2

Uniqueness

This compound is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Its reactivity and stability make it suitable for various applications in research and industry .

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO2/c1-7(2)5-9-6-8(10-3)11-4/h7-9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPXEIBEGRZNJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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